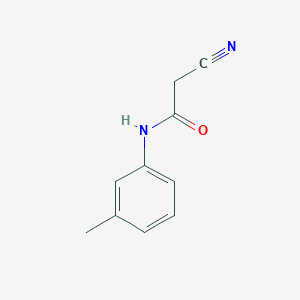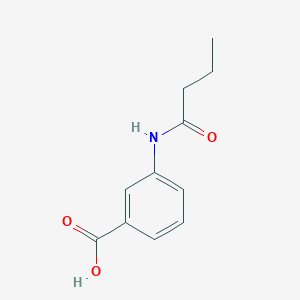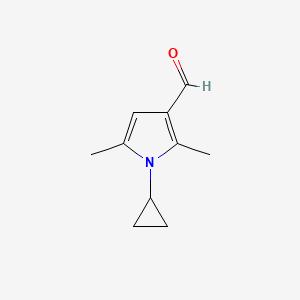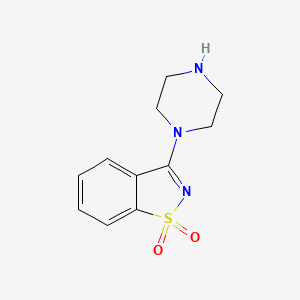
N-Benzoyl-L-threonine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Benzoyl-L-threonine derivatives can involve various strategies, including the nucleophilic reaction of the β-hydroxyl group of threonine in the presence of a base to form lactone rings, as well as the use of aziridine peptide with carboxylic acid for the ring-opening reaction to produce threonine O-peptide derivatives (Doi & Asano, 2003); (Tanaka et al., 1979).
Applications De Recherche Scientifique
Metabolite Discovery
In 2020, Zhang et al. identified new threonine-containing metabolites, including a compound similar to N-Benzoyl-L-threonine, from the fermentation broth of the soil fungus Curvularia inaequalis. These compounds exhibited no cytotoxic activity against certain cell lines, suggesting potential applications in non-toxic natural product research (Zhang et al., 2020).
Asymmetric Synthesis
Park et al. (2014) explored N-Benzoyl-L-threonine-isopropyl-ester-mediated crystallization-induced dynamic resolution (CIDR) for the asymmetric synthesis of α-thio and α-oxy arylacetates. This method, involving N-Benzoyl-L-threonine derivatives, demonstrates the chemical's utility in precise, asymmetric synthesis processes (Park et al., 2014).
Amino Acid Analysis in tRNA
A 1972 study by Powers and Peterkofsky investigated the presence of N-Benzoyl-L-threonine derivatives in transfer RNA (tRNA) species from Escherichia coli. They found threonine-containing nucleosides in tRNA species, highlighting its significance in genetic translation and protein synthesis (Powers & Peterkofsky, 1972).
Microbial Fermentation for Amino Acid Production
Dong et al. (2011) reviewed metabolic engineering strategies in Escherichia coli and Corynebacterium glutamicum for L-threonine production, where compounds like N-Benzoyl-L-threonine could play a role in improving microbial strain productivity for amino acid synthesis (Dong et al., 2011).
Aggregation Behavior in Aqueous Solutions
Mohanty and Dey (2007) synthesized derivatives of N-Benzoyl-L-threonine and studied their aggregation behavior in aqueous solutions. These derivatives formed spherical vesicles spontaneously, indicating potential applications in material science and nanostructure formation (Mohanty & Dey, 2007).
Photochemistry and Biological Interactions
Studies involving derivatives of N-Benzoyl-L-threonine, such as those by Kawai et al. (1982) and Girault et al. (1996), have provided insights into the compound's photochemistry and its interactions in biological systems. These include applications in studying protein-DNA interactions and analyzing chiral properties in organic compounds (Kawai et al., 1982); (Girault et al., 1996).
Nonlinear Optical Materials
Deepa and Anbuchezhiyan (2021) investigated N-Benzoyl glycine-doped L-Threonine crystals for their nonlinear optical properties. Such studies can lead to advancements in optical materials and devices (Deepa & Anbuchezhiyan, 2021).
Propriétés
IUPAC Name |
(2S,3R)-2-benzamido-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)9(11(15)16)12-10(14)8-5-3-2-4-6-8/h2-7,9,13H,1H3,(H,12,14)(H,15,16)/t7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQIWWTVXOPYQR-APPZFPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316104 | |
| Record name | N-Benzoylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-threonine | |
CAS RN |
7469-23-0 | |
| Record name | N-Benzoylthreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7469-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Benzoyl-L-threonine-isopropyl-ester in the asymmetric synthesis of α-thio and α-oxy arylacetates?
A1: N-Benzoyl-L-threonine-isopropyl-ester acts as a chiral resolving agent in the crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates []. This process exploits the temporary formation of diastereomeric complexes between the resolving agent and the racemic α-bromo arylacetate. Due to the chirality of N-Benzoyl-L-threonine-isopropyl-ester, one diastereomeric complex crystallizes preferentially, enriching the solution with the other enantiomer. This allows for the isolation of highly enantioenriched α-bromo arylacetates. These enantioenriched compounds can then be further reacted to synthesize α-thio and α-oxy arylacetates, important building blocks in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)







![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)


